3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound "3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex organic molecule with a triazole ring system fused to a benzothiazole core. This structure makes it a promising candidate for various applications in medicinal and industrial chemistry due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" typically involves multi-step processes:
Formation of Triazole Ring: : Starting from suitable precursors like hydrazine derivatives and carbon disulfide, the triazole ring is constructed through cyclization reactions.
Allylthiolation and Tolyl Introduction:
Benzothiazole Core Synthesis: : The benzothiazole core is often prepared from o-aminothiophenol through oxidative cyclization.
Final Coupling Step: : The final coupling involves linking the triazole and benzothiazole moieties through a suitable linker, often under conditions like reflux with specific catalysts.
Industrial Production Methods
In industrial settings, the synthesis may be optimized for large-scale production:
Optimized Catalysts: : Utilizing efficient and reusable catalysts to improve yield and reduce costs.
Flow Chemistry: : Employing continuous flow reactors to enhance reaction efficiency and safety.
Green Chemistry Approaches: : Integrating environmentally friendly methods to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the triazole ring or other functional groups, yielding various reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Varying from mild to strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation typically yields sulfoxides and sulfones.
Reduction can produce partially or fully reduced triazole rings.
Substitution reactions result in derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Biology and Medicine
The compound shows promise in various biological applications, such as:
Antimicrobial Agents: : Potential use in developing drugs to combat bacterial and fungal infections.
Cancer Research: : Exploration of its cytotoxic effects on cancer cell lines for potential chemotherapy applications.
Neuroprotective Agents: : Investigations into its potential to protect neurons from oxidative stress and other damage.
Industry
Material Science: : Its unique structure can contribute to the development of new materials with specific properties.
Catalysis: : Its application as a catalyst or catalyst support in various industrial chemical reactions.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA/RNA, depending on the application.
Pathways Involved: : Various cellular pathways, such as apoptosis induction in cancer cells or inhibition of microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: : Compounds with similar benzothiazole cores, used in antimicrobial and anticancer research.
Triazole Derivatives: : Other triazole-containing compounds with varied biological activities.
Uniqueness
That’s just the beginning of what makes this compound so fascinating
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-3-12-26-19-22-21-18(24(19)15-9-5-4-8-14(15)2)13-23-16-10-6-7-11-17(16)27-20(23)25/h3-11H,1,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXJPRYKKADJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC=C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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